molecular formula C12H19NO4 B2943077 Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate CAS No. 2445790-68-9

Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B2943077
CAS No.: 2445790-68-9
M. Wt: 241.287
InChI Key: PRGAFHREJRKBHP-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is a spirocyclic carbamate derivative characterized by a unique spiro[3.4]octane framework. The molecule features a 5-oxa (oxygen atom) in the spiro junction and an 8-oxo (ketone) group at position 6. The tert-butyl carbamate moiety provides steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-7-16-12(9(8)14)5-4-6-12/h8H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAFHREJRKBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2(C1=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dichloromethane to tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro Ring System

The position and type of heteroatoms (O, N) in the spiro ring significantly influence electronic properties and reactivity:

Compound Name CAS Molecular Formula Molecular Weight Key Features Reference
Tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl] carbamate - C9H16FNO3 205.23 6-oxo, 5-oxa, 7-aza; fluorine substituent
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate - - - 8-oxo, 5-aza, 7-cyano substituent
Tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride 2725790-80-5 C11H20N2O3·HCl 264.75 5-oxa, 2-aza; hydrochloride salt
  • The 5-aza variant (7-cyano-8-oxo) replaces oxygen with nitrogen at position 5, altering electronic distribution and reactivity. The cyano group at position 7 may enhance electrophilicity . The 2-aza-5-oxa derivative (CAS 2725790-80-5) forms a hydrochloride salt, improving aqueous solubility compared to the neutral target compound .

Substituent Modifications and Functional Groups

Functional groups at specific positions dictate chemical behavior and biological interactions:

Compound Name CAS Key Substituents Impact on Properties Reference
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 Chlorosulfonylmethyl at position 5 Introduces strong electrophilicity; potential for covalent binding
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Hydroxy group on cyclopentane Enhances polarity and hydrogen-bonding capacity
  • Key Observations :
    • The chlorosulfonylmethyl group (CAS 2225144-48-7) confers reactivity toward nucleophiles, making it suitable for conjugation or prodrug strategies .
    • Hydroxy-substituted analogs (e.g., cyclopentyl derivatives) exhibit increased hydrophilicity, contrasting with the ketone-dominated spiro systems .

Spiro vs. Bicyclic Frameworks

Structural topology (spiro vs. bicyclic) affects conformational flexibility and molecular interactions:

Compound Name CAS Framework Type Notable Features Reference
Tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate - Bicyclo[3.2.1]octane Fused rings; reduced spiro-induced strain
Tert-butyl 8-aza-bicyclo[3.2.1]octan-3-ylcarbamate - Bicyclo[3.2.1]octane Nitrogen in bicyclo system; distinct ring strain
  • Key Observations :
    • Bicyclo[3.2.1]octane derivatives (e.g., from ) lack the spiro junction, reducing steric strain but limiting three-dimensional diversity compared to spiro systems .
    • Bicyclic analogs with nitrogen (8-aza) may exhibit enhanced basicity and metal-coordination capabilities .

Biological Activity

Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity and applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 2445790-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Targets and Pathways

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or neurodegenerative diseases.
  • Receptor Modulation : It might act on neurotransmitter receptors, influencing signaling pathways relevant to mood disorders or cognitive function.

In Vitro Studies

Research has indicated that this compound has shown promising results in vitro:

  • Cell Viability : Studies demonstrated that the compound can enhance cell viability in models of oxidative stress.
  • Cytokine Production : It has been observed to modulate the production of pro-inflammatory cytokines, suggesting an anti-inflammatory potential.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy:

  • Animal Models : Research involving animal models of neurodegeneration has indicated that the compound may reduce amyloid beta aggregation, a hallmark of Alzheimer's disease.
  • Behavioral Assessments : Behavioral tests have shown improvements in cognitive function among treated groups compared to controls.

Data Tables

Study TypeKey FindingsReferences
In VitroEnhanced cell viability under oxidative stress; modulation of TNF-alpha production
In VivoReduced amyloid beta aggregation; improved cognitive function in animal models

Case Studies

  • Neuroprotective Effects :
    • A study explored the neuroprotective effects of this compound against amyloid beta-induced cytotoxicity in astrocytes. The results indicated a significant reduction in cell death and inflammatory markers.
  • Anti-inflammatory Potential :
    • Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokine release in microglial cells, suggesting its potential role as an anti-inflammatory agent.

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